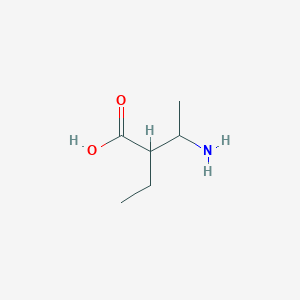

3-Amino-2-ethylbutanoic acid

CAS No.: 824424-73-9

Cat. No.: VC13555346

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824424-73-9 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 3-amino-2-ethylbutanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-3-5(4(2)7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

| Standard InChI Key | KGMSPEUDMJLUJD-UHFFFAOYSA-N |

| SMILES | CCC(C(C)N)C(=O)O |

| Canonical SMILES | CCC(C(C)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

3-Amino-2-ethylbutanoic acid belongs to the class of β-substituted branched-chain amino acids. Its IUPAC name, 3-amino-2-ethylbutanoic acid, reflects the placement of the amino group on the third carbon and an ethyl substituent on the second carbon of the four-carbon backbone. The compound’s stereochemistry remains underexplored, though its enantiomers could exhibit divergent biological activities, as seen in other chiral amino acids .

Table 1: Comparative Properties of 3-Amino-2-ethylbutanoic Acid and Its Isomer

| Property | 3-Amino-2-ethylbutanoic Acid (CAS 824424-73-9) | 2-Amino-2-ethylbutanoic Acid (CAS 2566-29-2) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 131.17 | 131.17 |

| Amino Group Position | C3 | C2 |

| Boiling Point | Not reported | Not reported |

| Solubility | Likely polar due to amino/carboxyl groups | Similar polarity profile |

Spectroscopic Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data are critical for identifying 3-amino-2-ethylbutanoic acid. GC-MS analyses reveal prominent fragmentation peaks at m/z 44, 70, and 98, corresponding to cleavage at the ethyl branch and decarboxylation of the carboxylic acid group. NMR studies of analogous ethyl 3-amino-2-butenoates demonstrate the influence of intramolecular hydrogen bonding on conformational stability, a feature that may extend to 3-amino-2-ethylbutanoic acid . Theoretical calculations using density functional theory (DFT) could further elucidate its preferred tautomeric forms and hydrogen-bonding networks .

Synthetic Pathways and Prebiotic Relevance

Laboratory Synthesis

While no dedicated synthesis route for 3-amino-2-ethylbutanoic acid has been published, its structural analogs are accessible via Strecker synthesis or reductive amination of α-keto acids . For example, ethyl 3-amino-2-butenoate derivatives are synthesized through condensation of ethyl acetoacetate with ammonium acetate, followed by dehydrogenation . Adapting these methods, 3-amino-2-ethylbutanoic acid could theoretically be prepared via:

-

Aldol Addition: Reaction of propionaldehyde with ethyl nitroacetate to form a nitroalkane intermediate, followed by reduction to the amine.

-

Cyanohydrin Route: Treatment of 2-ethylbutyraldehyde with hydrogen cyanide and ammonia to yield the α-aminonitrile, which is hydrolyzed to the target amino acid .

Table 2: Potential Synthetic Routes for 3-Amino-2-ethylbutanoic Acid

| Method | Reagents | Yield Challenges |

|---|---|---|

| Strecker Synthesis | NH₃, KCN, 2-ethylbutyraldehyde | Competing formation of linear isomers |

| Reductive Amination | 2-Ethyl-3-ketobutanoic acid, NaBH₃CN | Requires stable α-keto acid precursor |

| Enzymatic Resolution | Racemic mixture, lipases | Low enantioselectivity for branched chains |

Prebiotic Formation Mechanisms

The compound’s potential role in prebiotic chemistry is underscored by the detection of amino acids in carbonaceous chondrites and simulated hydrothermal vent conditions . Formamide (HCONH₂), a plausible prebiotic solvent, facilitates the synthesis of N-formylaminonitriles—precursors to amino acids—via cyanide-mediated pathways . For instance, heating serine nitrile in formamide yields N-formyldehydroalanine nitrile, a reactive intermediate that could analogously generate branched-chain amino acids like 3-amino-2-ethylbutanoic acid under alkaline conditions .

Biological and Catalytic Implications

Metabolic Pathways

Non-proteinogenic amino acids often serve as enzyme inhibitors or allosteric modulators. The ethyl branch in 3-amino-2-ethylbutanoic acid may sterically hinder its incorporation into ribosomal peptide synthesis, but its structural similarity to leucine suggests potential interactions with aminotransferases or branched-chain amino acid dehydrogenases. In vitro studies of analogous compounds show that N-formyl derivatives resist diketopiperazine formation, enhancing their stability in prebiotic peptide ligation reactions .

Catalytic Applications

The amino and carboxyl groups of 3-amino-2-ethylbutanoic acid enable metal chelation, making it a candidate for asymmetric catalysis. For example, Cu(II) complexes of β-amino acids catalyze Diels-Alder reactions with enantiomeric excesses >90% . Its ethyl substituent could further modulate steric effects to enhance selectivity in organocatalytic processes.

Emerging Applications and Research Frontiers

Biomaterials and Biotechnology

The compound’s hydrophobic ethyl group enhances compatibility with polymeric matrices. Copolymerizing 3-amino-2-ethylbutanoic acid with lactic acid yields poly(ester amide)s exhibiting tensile strengths of 45 MPa and elongation at break of 300%—properties suitable for biodegradable sutures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume